molecular formula C28H31NO5 B6108943 4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide

4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide

Cat. No.: B6108943
M. Wt: 461.5 g/mol
InChI Key: CMCMMYUYHDQKJA-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dimethoxybenzoyl and hexyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 2,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. This acid chloride is then reacted with 3-(hexyloxy)aniline to form the desired benzamide compound under controlled conditions, often involving a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide
  • 4-(2,5-dimethoxybenzoyl)-N-[3-(methoxy)phenyl]benzamide
  • 4-(2,5-dimethoxybenzoyl)-N-[3-(ethoxy)phenyl]benzamide

Uniqueness

4-(2,5-dimethoxybenzoyl)-N-[3-(hexyloxy)phenyl]benzamide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced membrane permeability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N-(3-hexoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-4-5-6-7-17-34-24-10-8-9-22(18-24)29-28(31)21-13-11-20(12-14-21)27(30)25-19-23(32-2)15-16-26(25)33-3/h8-16,18-19H,4-7,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCMMYUYHDQKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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